6-(Azetidin-3-yl)pyridin-3-ol
CAS No.:
Cat. No.: VC17864217
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O |
|---|---|
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 6-(azetidin-3-yl)pyridin-3-ol |
| Standard InChI | InChI=1S/C8H10N2O/c11-7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9,11H,3-4H2 |
| Standard InChI Key | VBPBKGPZQXWCPB-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=NC=C(C=C2)O |
Introduction
Structural and Molecular Characteristics
6-(Azetidin-3-yl)pyridin-3-ol features a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with an azetidine ring. The azetidine moiety, a four-membered saturated nitrogen heterocycle, introduces conformational rigidity and potential hydrogen-bonding interactions due to its tertiary amine and hydroxyl group. Key molecular descriptors include:
The hydroxyl group on the pyridine ring enhances solubility in polar solvents, while the azetidine’s compact structure may influence bioavailability and target binding . Tautomerism between the hydroxyl and keto forms is unlikely due to the pyridine’s aromatic stability, but pH-dependent protonation states of the azetidine nitrogen could modulate reactivity .
Synthetic Pathways and Challenges
Azetidine Ring Formation
Azetidines are typically synthesized via cyclization reactions. For example, thietane dioxides undergo base-mediated elimination to form strained intermediates, which can be functionalized with pyridine derivatives . A hypothetical route might involve:
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N-Alkylation: Reacting 3-hydroxypyridine with a protected azetidin-3-ol under Mitsunobu conditions to form the C–N bond.
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Deprotection: Removal of protecting groups (e.g., tert-butyloxycarbonyl) under acidic conditions to yield the free amine .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires directing groups or metal-catalyzed cross-coupling strategies, which are underdeveloped for azetidine-pyridine systems .
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Stability: Azetidines are prone to ring-opening under acidic or nucleophilic conditions, necessitating mild reaction protocols .
Physicochemical and Spectroscopic Properties
Predicted data for 6-(azetidin-3-yl)pyridin-3-ol, extrapolated from analogs:
The compound’s solubility profile is pH-dependent, with improved aqueous solubility under acidic conditions due to azetidine protonation .
Applications in Medicinal Chemistry
The compound’s dual functionality positions it as a versatile scaffold:
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Kinase Inhibitors: Pyridine rings commonly interact with ATP-binding pockets, while azetidines improve metabolic stability.
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Proteolysis-Targeting Chimeras (PROTACs): The hydroxyl group enables linker conjugation for targeted protein degradation .
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for azetidine-pyridine coupling.
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Target Identification: Screening against kinase libraries or neurotransmitter receptors.
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ADME Profiling: Assessing pharmacokinetics using in vitro hepatocyte models.
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